3-cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide
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Description
“3-cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide” is a complex organic compound. It contains a cyclohexyl group, a morpholinopyrimidinyl group, and a propanamide group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the cyclohexyl, morpholinopyrimidinyl, and propanamide groups each contributing to the overall shape and properties of the molecule. The cyclohexyl group would provide a rigid, three-dimensional structure, the morpholinopyrimidinyl group would add a heterocyclic ring system with nitrogen atoms, and the propanamide group would introduce a carbonyl group and an additional nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group might make it more soluble in polar solvents, while the nonpolar cyclohexyl group might make it more soluble in nonpolar solvents. The presence of nitrogen in the morpholinopyrimidinyl group could potentially allow for hydrogen bonding .Scientific Research Applications
Cyclization Reactions
- Cyanamides in Cyclization Reactions : Research by Shikhaliev et al. (2008) explored the cyclization of various cyanamides, including aryl-, aroyl-, and pyrimidin-2-yl derivatives, with different reactants to produce a range of chemical derivatives. This study highlights the versatile chemistry of compounds related to 3-cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide (Shikhaliev et al., 2008).
Synthesis and Anticonvulsant Activity
- Hybrid Compounds Derived from Propanamides : Kamiński et al. (2015) developed a library of new hybrid compounds, including propanamides and butanamides with potential anticonvulsant properties. These compounds incorporate elements from established antiepileptic drugs, demonstrating the therapeutic potential of compounds structurally related to this compound (Kamiński et al., 2015).
Advanced Building Blocks for Drug Discovery
- Azetidine-Based Isosteres : Feskov et al. (2019) designed azetidine-based isosteres, including those similar to morpholine, as building blocks for drug discovery. This research showcases the relevance of morpholine derivatives, similar to this compound, in the development of novel therapeutic agents (Feskov et al., 2019).
Anti-Hyperglycemic Evaluation
- Carboximidamides Derived from Cyanamides : Moustafa et al. (2021) synthesized and evaluated novel carboximidamides linked with a pyrimidine moiety, examining their anti-hyperglycemic effects. This study underscores the medicinal chemistry applications of pyrimidine-linked compounds like this compound (Moustafa et al., 2021).
Applications in Neurokinin-1 Receptor Antagonism
- Water-Soluble NK1 Receptor Antagonist : Harrison et al. (2001) developed a high-affinity, orally active neurokinin-1 receptor antagonist. The study contributes to understanding the role of morpholine derivatives in developing treatments for conditions like emesis and depression (Harrison et al., 2001).
Properties
IUPAC Name |
3-cyclohexyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h8-9,15H,1-7,10-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFMDJRTJKPRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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